molecular formula C13H19N B15309229 1-(2,3-Dimethylphenyl)cyclopentan-1-amine

1-(2,3-Dimethylphenyl)cyclopentan-1-amine

Cat. No.: B15309229
M. Wt: 189.30 g/mol
InChI Key: IZWSCFVRXSNIFX-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . This compound is characterized by a cyclopentane ring substituted with a 2,3-dimethylphenyl group and an amine group at the 1-position. It is a versatile chemical with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2,3-dimethylphenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Dimethylphenyl)cyclopentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)cyclopentan-1-amine: Similar structure but with different substitution pattern on the aromatic ring.

    1-(2,4-Dimethylphenyl)cyclopentan-1-amine: Another isomer with different substitution pattern.

    1-(2,3-Dimethylphenyl)cyclohexan-1-amine: Similar compound with a cyclohexane ring instead of cyclopentane.

Uniqueness

1-(2,3-Dimethylphenyl)cyclopentan-1-amine is unique due to its specific substitution pattern and the presence of both cyclopentane and amine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19N/c1-10-6-5-7-12(11(10)2)13(14)8-3-4-9-13/h5-7H,3-4,8-9,14H2,1-2H3

InChI Key

IZWSCFVRXSNIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CCCC2)N)C

Origin of Product

United States

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